Sisunatovir hydrochloride, also known as RV521, is a novel antiviral compound specifically designed to inhibit the fusion of respiratory syncytial virus (RSV). RSV is a significant cause of respiratory infections, particularly in infants and the elderly. Sisunatovir has gained attention due to its potent antiviral activity and favorable pharmacokinetic properties, making it a promising candidate for the treatment of RSV infections.
Sisunatovir was developed through a collaborative effort involving medicinal chemistry and virology research. The compound emerged from a lead optimization process that focused on enhancing its physical properties and antiviral efficacy against RSV strains. It belongs to a class of small molecules that act as fusion inhibitors, targeting the viral fusion protein essential for RSV infection.
The synthesis of Sisunatovir involves multiple steps, focusing on optimizing the molecular structure for enhanced activity and reduced toxicity. The initial phase included hit identification through physical property-directed profiling, followed by iterative modifications to improve potency and bioavailability.
The final compound demonstrated high potency with an IC50 value of 1.2 nM against various RSV laboratory strains and clinical isolates .
Sisunatovir's molecular structure features a cyclopropyl oxindole core with specific substituents that enhance its activity against RSV. The structural formula can be represented as follows:
The specific arrangement of atoms within the molecule allows it to effectively interact with the RSV fusion protein, blocking its function.
The synthesis of Sisunatovir involves several critical reactions:
These reactions were optimized for yield and purity, ensuring that the final product met the necessary pharmaceutical standards .
Sisunatovir exerts its antiviral effects by inhibiting the RSV fusion protein, which is crucial for viral entry into host cells. By blocking this protein's function, Sisunatovir prevents the virus from merging with cell membranes, thereby halting replication and spread within the host.
Sisunatovir is primarily being investigated for its application in treating respiratory syncytial virus infections. Its potential uses include:
The ongoing research aims to establish Sisunatovir as a viable therapeutic option for managing RSV infections effectively .
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory infections (ALRIs) worldwide, with disproportionate impacts on infants and older adults. Globally, RSV causes approximately 3.6 million hospitalizations and 100,000 deaths annually in children under 5 years of age. Notably, 97% of pediatric RSV deaths occur in low- and middle-income countries (LMICs), where access to supportive medical care is limited [4]. In infants under 6 months, RSV is the predominant cause of hospitalization in the United States, accounting for 58,000–80,000 annual hospitalizations among children under 5 [5] [8].
Elderly populations face significant risks, with RSV causing up to 160,000 hospitalizations and 10,000 deaths annually in U.S. adults over 65 years. Hospitalization rates are notably higher in individuals with comorbidities such as chronic obstructive pulmonary disease (COPD), asthma, or congestive heart failure [4]. Seasonality patterns vary: Temperate regions experience winter peaks (lasting ~5 months), while tropical regions show less predictable circulation [4].
Table 1: Global RSV Burden Stratified by Age Group
Age Group | Annual Hospitalizations | Annual Deaths | High-Risk Factors |
---|---|---|---|
Infants (<6 months) | 3.6 million (global) | 100,000 (global) | Prematurity, low birth weight |
Children (<5 years) | 58,000–80,000 (USA) | 100 (USA) | Chronic lung disease, congenital heart disease |
Elderly (≥65 years) | 160,000 (USA) | 10,000 (USA) | COPD, heart failure, immunocompromise |
Despite RSV’s substantial morbidity, therapeutic options remain limited. No targeted antiviral treatments exist for acute RSV infection; management relies solely on supportive care (e.g., oxygen therapy, hydration, and mechanical ventilation) [4]. This gap is particularly critical for high-risk infants and immunocompromised patients, where rapid viral replication can lead to bronchiolitis, pneumonia, or respiratory failure [5].
Recent advances in prevention include maternal vaccines (e.g., Abrysvo®) and long-acting monoclonal antibodies (e.g., nirsevimab). These have reduced infant hospitalizations by 28–43% in the 2024–25 season [8]. However, these products face limitations:
These gaps underscore the urgent need for direct-acting antivirals like Sisunatovir hydrochloride, which could treat established infections irrespective of patient age or immune status.
RSV pathogenesis hinges on the fusion (F) glycoprotein, a surface protein mediating viral entry into host cells. The F protein undergoes conformational changes to fuse the viral and host membranes, enabling infection [2] [6]. Its pivotal role makes it an ideal target for inhibition:
Sisunatovir hydrochloride exploits this mechanism by binding the F protein and preventing its prefusion conformation, thereby blocking membrane fusion and viral replication [3] [7]. This approach is distinct from antibodies (e.g., Enflonsia®), which neutralize extracellular virus but lack efficacy post-cellular entry [5].
Table 2: RSV F-Protein Characteristics and Functional Implications
Structural Feature | Biological Function | Impact on Pathogenesis |
---|---|---|
Residues 79/191 | Mediate membrane fusion efficiency | High fusion activity → Increased early viral load |
Residues 357/371 | Regulate mucus induction | Mutations (K357T/Y371N) → Severe necrosis, neutrophil infiltration |
Prefusion conformation | Binds host cell receptor (e.g., EGFR) | Enables viral entry; targeted by fusion inhibitors |
Table 3: Compound Nomenclature for Sisunatovir Hydrochloride
Identifier Type | Name |
---|---|
Chemical Name | Sisunatovir Hydrochloride |
Synonyms | PF-07923568, RV521 |
CAS Registry | 1903763-82-5 |
Molecular Formula | C₂₃H₂₂F₄N₄O |
Drug Type | Small molecule RSV F-protein inhibitor |
Development Status | Phase 3 (as of May 2025) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7